molecular formula C19H17N3O B248871 4-(2-methylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

4-(2-methylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Cat. No. B248871
M. Wt: 303.4 g/mol
InChI Key: BYYBPZUMDXGJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as THPP and has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

THPP has been found to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which is involved in various cellular processes such as neuronal development, synaptic plasticity, and cell cycle regulation. Inhibition of CDK5 activity has been found to have a neuroprotective effect, making THPP a potential candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
THPP has been found to exhibit anti-inflammatory, anti-oxidant, and anti-apoptotic properties. It has also been found to improve cognitive function and memory in animal models. THPP has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain, indicating its potential use in the treatment of neuroinflammatory and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

THPP has several advantages for lab experiments, including its ease of synthesis, stability, and solubility in organic solvents. However, THPP has some limitations, including its low water solubility, which can limit its use in aqueous solutions.

Future Directions

There are several future directions for the study of THPP. One potential direction is the development of THPP-based drug delivery systems for the treatment of neurodegenerative diseases. Another direction is the study of THPP's potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to understand the mechanism of action of THPP and its potential side effects.

Synthesis Methods

The synthesis of THPP involves the reaction of 2-methylphenylhydrazine and 2-acetylpyridine under reflux conditions in ethanol. The product is then purified using column chromatography to obtain pure THPP. This method has been optimized to obtain high yields of THPP and has been used extensively in research studies.

Scientific Research Applications

THPP has been studied for its potential applications in various fields such as medicine, pharmacology, and material science. It has been found to possess anti-cancer properties and has been studied for its potential use in cancer therapy. THPP has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Product Name

4-(2-methylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

4-(2-methylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H17N3O/c1-12-7-5-6-10-14(12)15-11-16(23)20-19-17(15)18(21-22-19)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H2,20,21,22,23)

InChI Key

BYYBPZUMDXGJQF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4

SMILES

CC1=CC=CC=C1C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.